3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride
Description
3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride is a heterocyclic organic compound featuring a pyrazole core substituted with three methyl groups at the 3-, 4-, and 5-positions and a reactive carbonyl chloride (-COCl) group at the 1-position. This compound is of significant interest in synthetic chemistry due to its utility as an acylating agent, enabling the introduction of the pyrazole moiety into larger molecular frameworks. Its structure has been elucidated through crystallographic methods, often employing programs like SHELX for refinement and analysis . The methyl groups confer steric bulk, influencing both reactivity and solubility, while the electron-withdrawing carbonyl chloride enhances electrophilicity at the carbonyl carbon, making it a potent substrate for nucleophilic substitution reactions.
Properties
CAS No. |
67514-64-1 |
|---|---|
Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
3,4,5-trimethylpyrazole-1-carbonyl chloride |
InChI |
InChI=1S/C7H9ClN2O/c1-4-5(2)9-10(6(4)3)7(8)11/h1-3H3 |
InChI Key |
BROYEZNLOSQYLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)C(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Methylation of Diethyl 1H-Pyrazole-3,5-dicarboxylate
- Reactants : Diethyl 1H-pyrazole-3,5-dicarboxylate, iodomethane (3.0 equiv), K₂CO₃ (2.5 equiv).
- Solvent : Acetone.
- Conditions : Reflux at 60°C for 12 hours.
- Product : Diethyl 1-methylpyrazole-3,5-dicarboxylate (yield: ~85%).
Step 2: Selective Hydrolysis
- Reactants : Diethyl 1-methylpyrazole-3,5-dicarboxylate, KOH (3.0 M in methanol).
- Conditions : 0°C → 25°C, 10 hours.
- Product : 3-(Carbomethoxy)-1-methylpyrazole-5-carboxylic acid (yield: ~75%).
Step 3: Acyl Chloride Formation
- Reactants : 3-(Carbomethoxy)-1-methylpyrazole-5-carboxylic acid, SOCl₂ (3.74 M).
- Conditions : Heating at 70–85°C for 16 hours.
- Product : Corresponding acyl chloride (yield: ~90%).
Step 4: Final Functionalization
- Reactants : Acyl chloride intermediate, trimethylamine (1.1 equiv).
- Conditions : Room temperature, 1 hour.
- Product : 3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride (overall yield: 50–60%).
Alternative Chlorination Methods
While less common, oxalyl chloride (ClCO)₂O or phosphorus pentachloride (PCl₅) can substitute phosgene in milder conditions:
- Reactants : 3,4,5-Trimethyl-1H-pyrazole-1-carboxylic acid (1.0 equiv), oxalyl chloride (2.0 equiv).
- Catalyst : Dimethylformamide (DMF, catalytic).
- Conditions : Reflux in DCM for 4 hours.
- Yield : 70–80%.
Comparative Analysis of Methods
Key Considerations
- Purity Control : Post-synthesis purification via silica gel chromatography (eluent: ethyl acetate/hexane 3:7) ensures ≥95% purity.
- Analytical Validation : NMR (¹H/¹³C), FTIR (C=O stretch ~1700 cm⁻¹), and HRMS confirm structure.
- Stability : Store under inert gas at –20°C to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form corresponding amides, esters, or thioesters.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used to oxidize the compound.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, can be employed to reduce the compound.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Oxidized and Reduced Derivatives: Formed by oxidation and reduction reactions, respectively.
Scientific Research Applications
3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a precursor for the synthesis of bioactive molecules that can be used in biological studies.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride depends on its specific application and the target molecule it interacts with. In general, the compound can act as an electrophile due to the presence of the carbonyl chloride group, which can react with nucleophiles in various biological and chemical systems. The molecular targets and pathways involved vary depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs are pyrazole derivatives with varying substituents. A key example is 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (), which shares the pyrazole backbone but differs in functional groups:
- 3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride :
- Substituents: Three methyl groups (3,4,5-positions), carbonyl chloride (1-position).
- Reactivity: High electrophilicity at the carbonyl due to -COCl; methyl groups reduce solubility in polar solvents.
- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ():
- Substituents: Trifluoromethyl (3-position), 3-chlorophenylsulfanyl (5-position), aldehyde (4-position).
- Reactivity: Aldehyde group enables condensation reactions; sulfanyl and trifluoromethyl groups enhance hydrophobicity and electron-withdrawing effects.
Table 1: Structural and Functional Comparison
| Property | 3,4,5-Trimethyl-1H-pyrazole-1-carbonyl Chloride | 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde |
|---|---|---|
| Molecular Weight (g/mol) | ~201.6 | ~352.8 |
| Key Functional Groups | -COCl, -CH3 (3,4,5) | -CHO, -CF3, -S-C6H4-Cl |
| Solubility | Low in water; moderate in DCM | Insoluble in water; soluble in THF |
| Reactivity | Acylating agent | Condensation, nucleophilic substitution |
Chloride-Related Behavior
The carbonyl chloride group in 3,4,5-trimethyl-1H-pyrazole-1-carbonyl chloride distinguishes it from other chloride-containing compounds. For instance:
- LDHs (Layered Double Hydroxides) : highlights LDHs’ capacity to remove chloride anions. While LDHs are effective at adsorbing free Cl⁻ ions, the covalent Cl in 3,4,5-trimethyl-1H-pyrazole-1-carbonyl chloride is less susceptible to such removal, making it more stable in environments where ionic chloride scavengers are present .

- Cement Chemistry : demonstrates chloride’s role in degrading cement matrices. Unlike free chloride ions (e.g., NaCl), the covalently bound Cl in the target compound is unlikely to contribute to corrosion in cement systems, suggesting niche applications in construction materials where controlled chloride release is critical .

Electronic and Steric Effects
- Steric Hindrance: The 3,4,5-trimethyl substitution creates significant steric bulk, reducing accessibility to the pyrazole nitrogen atoms compared to less-substituted analogs.
- Electronic Effects : The -COCl group strongly withdraws electrons, activating the pyrazole ring for electrophilic attacks. In contrast, the -CF3 group in ’s compound provides moderate electron withdrawal, while the -CHO group offers both electron withdrawal and reactivity toward nucleophiles.
Biological Activity
3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride is a synthetic derivative of pyrazole that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of 3,4,5-trimethyl-1H-pyrazole-1-carbonyl chloride, focusing on its synthesis, biological evaluations, and structure-activity relationships.
Antimicrobial Properties
Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds derived from pyrazoles showed varying degrees of effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The binding affinity of these compounds to penicillin-binding proteins (PBPs) was assessed through molecular docking studies.
| Compound | Binding Energy (kcal/mol) | Target Protein |
|---|---|---|
| 3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride | -6.6 | PBP4 E. coli |
| Other Pyrazole Derivative | -7.5 | PBP4 S. aureus |
These findings suggest that 3,4,5-trimethyl-1H-pyrazole-1-carbonyl chloride may possess comparable antimicrobial properties to established antibiotics .
Anticancer Activity
Pyrazoles have been investigated for their potential as anticancer agents. In vitro studies have shown that certain pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. Specifically, compounds related to 3,4,5-trimethyl-1H-pyrazole exhibited significant cytotoxicity against HeLa and HCT116 cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.36 |
| HCT116 | 1.8 |
The structure-activity relationship (SAR) analysis indicates that the presence of methyl groups at positions 3 and 5 enhances the compound's potency against cancer cells .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazoles has also been explored. Compounds similar to 3,4,5-trimethyl-1H-pyrazole have shown effectiveness in reducing inflammation markers in animal models. This suggests a possible mechanism involving inhibition of pro-inflammatory cytokines.
Case Studies
A notable case study involved the evaluation of a series of pyrazoles in a controlled environment where their effects on inflammation and microbial resistance were systematically analyzed. The results indicated that modifications to the pyrazole ring significantly influenced biological outcomes.
Case Study Summary:
- Objective: Evaluate the biological activity of modified pyrazoles.
- Method: In vitro assays on cancer and bacterial strains.
- Findings: Enhanced activity correlated with specific substitutions on the pyrazole ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


